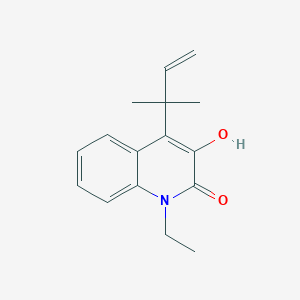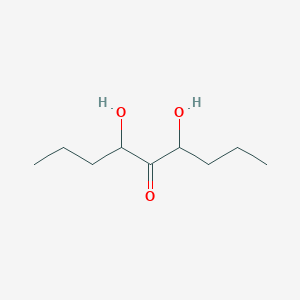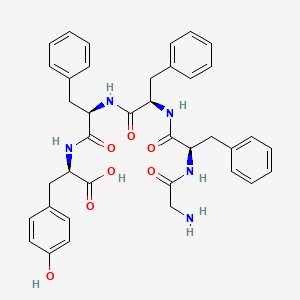![molecular formula C16H22F3NO3 B12609461 4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid CAS No. 647036-91-7](/img/structure/B12609461.png)
4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid is a chemical compound that combines a piperidine derivative with trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid typically involves the reaction of 4-[(2,5-Dimethylphenyl)methoxy]piperidine with trifluoroacetic acid. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,5-Dimethylphenyl)methoxy]piperidine
- 2,2,2-Trifluoroacetic acid
- Other piperidine derivatives
Uniqueness
4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid is unique due to its combination of a piperidine derivative with trifluoroacetic acid, which imparts specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
647036-91-7 |
|---|---|
Fórmula molecular |
C16H22F3NO3 |
Peso molecular |
333.35 g/mol |
Nombre IUPAC |
4-[(2,5-dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21NO.C2HF3O2/c1-11-3-4-12(2)13(9-11)10-16-14-5-7-15-8-6-14;3-2(4,5)1(6)7/h3-4,9,14-15H,5-8,10H2,1-2H3;(H,6,7) |
Clave InChI |
GIBFJWIOZBPZAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)COC2CCNCC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)


![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)



![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)

![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)

![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)

